molecular formula C20H23N3O3S2 B2871751 N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252905-31-9

N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2871751
CAS No.: 1252905-31-9
M. Wt: 417.54
InChI Key: ZAAUXXRENSPDBB-UHFFFAOYSA-N
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Description

The compound N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heteroaromatic system combining thiophene and pyrimidinone rings. Key structural elements include:

  • Position 3: A 3-methylbutyl (isoamyl) substituent, contributing to lipophilicity.
  • Position 2: A sulfanyl (-S-) bridge connecting the core to an acetamide group, which is further substituted with a 2-methoxyphenyl moiety. This architecture is common in bioactive molecules targeting enzymes or receptors due to the pyrimidinone’s ability to mimic purine/pyrimidine bases and the sulfanyl group’s role in enhancing binding interactions .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-13(2)8-10-23-19(25)18-15(9-11-27-18)22-20(23)28-12-17(24)21-14-6-4-5-7-16(14)26-3/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAUXXRENSPDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a guanidine derivative under acidic conditions.

    Introduction of the 3-methylbutyl group: This step involves alkylation using an appropriate alkyl halide in the presence of a base.

    Attachment of the 2-methoxyphenyl group: This can be done via a nucleophilic substitution reaction.

    Formation of the acetamide linkage: This final step involves the reaction of the intermediate with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its potential as a therapeutic agent.

    Medicine: It may have potential as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Core Modifications and Alkyl Substituents

The thieno[3,2-d]pyrimidinone core is structurally similar to other fused heterocycles, but substituents at position 3 significantly influence activity:

Compound Name Core Structure Position 3 Substituent Key Features
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Methylbutyl Enhanced lipophilicity; may improve membrane permeability
N-(3-Chloro-4-methoxyphenyl)-2-... () Thieno[3,2-d]pyrimidin-4-one 2-Methylpropyl (isobutyl) Shorter alkyl chain; reduced steric hindrance compared to 3-methylbutyl
2-[(3-Ethyl-5,6-dimethyl-4-oxo... () Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5,6-dimethyl Additional methyl groups increase steric bulk; altered electronic properties
N-(2,3-Dichlorophenyl)-2-... () 1,6-Dihydropyrimidin-4-one 4-Methyl Non-thieno-fused core; simpler pyrimidinone with dichlorophenyl acetamide

Key Insight : Longer alkyl chains (e.g., 3-methylbutyl) may enhance bioavailability but could reduce solubility. Smaller substituents (e.g., ethyl, methyl) optimize steric and electronic effects for target binding .

Aryl Acetamide Variations

The acetamide-linked aryl group dictates electronic and steric interactions:

Compound Name Aryl Group Substituent Effects
Target Compound 2-Methoxyphenyl Methoxy group at ortho position may hinder rotation; moderate electron-donating effect
N-(3-Chloro-4-methoxyphenyl)-2-... () 3-Chloro-4-methoxyphenyl Chloro and methoxy groups introduce electron-withdrawing and -donating effects
N-(3-Methoxyphenyl)-2-... () 3-Methoxyphenyl Meta-methoxy group reduces steric clash compared to ortho substitution
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)... () 4-Methoxyphenyl Para-methoxy group enhances solubility; aminophenyl sulfanyl improves H-bonding

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